An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenoxy)-3-methylbutanoic acid
An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenoxy)-3-methylbutanoic acid
Abstract: This document provides a detailed technical examination of the chemical properties, synthesis, and potential toxicological profile of 2-(4-Chlorophenoxy)-3-methylbutanoic acid. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this guide employs a scientifically rigorous approach, leveraging data from structurally analogous compounds—primarily other chlorophenoxy herbicides like 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) and 4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB)—to construct a predictive but comprehensive profile. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's characteristics for synthesis, analysis, or toxicological assessment.
Introduction and Molecular Identification
2-(4-Chlorophenoxy)-3-methylbutanoic acid is a derivative of butyric acid belonging to the wider class of chlorophenoxy herbicides.[1] These compounds are characterized by a chlorinated phenol group linked via an ether bond to an aliphatic carboxylic acid. This structural motif imparts auxin-like activity, leading to their widespread use in controlling broadleaf weeds.[2]
While specific data for 2-(4-Chlorophenoxy)-3-methylbutanoic acid is scarce, its structure suggests it shares many properties with well-documented analogues. By examining these related compounds, we can infer its physicochemical behavior, spectroscopic signatures, and biological activity.
Molecular Structure:
Caption: 2D Structure of 2-(4-Chlorophenoxy)-3-methylbutanoic acid.
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IUPAC Name: 2-(4-Chlorophenoxy)-3-methylbutanoic acid
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Molecular Formula: C₁₁H₁₃ClO₃
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Molecular Weight: 228.67 g/mol
Physicochemical Properties: An Analog-Based Assessment
The physical and chemical properties of the target molecule are predicted based on data from structurally similar chlorophenoxy acids. The presence of the carboxylic acid functional group will dominate its acidity and solubility profile, while the chlorophenoxy and isobutyl moieties will influence its lipophilicity, melting point, and boiling point.
| Property | 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB)[3][4] | 4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB)[1] | 2-Chlorophenoxyacetic acid[5] | Predicted: 2-(4-Chlorophenoxy)-3-methylbutanoic acid |
| Appearance | Colorless to light-brown crystalline solid | Crystalline solid | White powder/needles | White to off-white crystalline solid |
| Melting Point | 118-120 °C | 100 °C | 148.5 °C | 100-120 °C |
| Boiling Point | 150 °C at 0.2 torr | - | - | > 300 °C (Predicted) |
| Water Solubility | 46 mg/L at 25 °C | 44 mg/L at 25 °C | 1280 mg/L at 25 °C | Low; likely in the 40-60 mg/L range |
| pKa | 4.95 | 4.4 (approx.) | 3.05 | 4.0 - 5.0 (Predicted weak acid) |
| LogP | 3.53 | 3.1 | 1.86 | 3.2 - 3.6 (Predicted) |
Causality Behind Predictions:
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Melting Point: The introduction of the 3-methyl group (isobutyl structure) compared to a straight butanoic acid chain may slightly disrupt crystal packing, leading to a melting point in the range of its analogs.
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Water Solubility: The molecule is largely hydrophobic due to the chlorinated aromatic ring and the C5 aliphatic chain. Its solubility is expected to be low and comparable to 2,4-DB and MCPB.[1][3] The carboxylic acid group provides slight polarity, but the overall character is lipophilic.
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pKa: Like other carboxylic acids, it will be a weak acid. The electron-withdrawing effect of the chlorophenoxy group will influence acidity. It is expected to exist primarily in its anionic form in neutral to basic aqueous solutions.[5][6]
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LogP: The octanol-water partition coefficient (LogP) is predicted to be greater than 3, indicating a high potential for bioaccumulation in fatty tissues.
Synthesis and Reactivity
Proposed Synthesis: Williamson Ether Synthesis
The most logical and field-proven method for preparing phenoxyalkanoic acids is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.[7] For the target molecule, this would entail the condensation of 4-chlorophenol with an ester of 2-bromo-3-methylbutanoic acid, followed by hydrolysis.
Experimental Protocol (Proposed):
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Step 1: Deprotonation of Phenol: Dissolve 4-chlorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF). Add a slight excess of a moderate base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Heat the mixture (typically 50-70°C) with stirring for 1-2 hours to ensure complete formation of the potassium 4-chlorophenoxide salt.
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Step 2: Nucleophilic Substitution: To the phenoxide solution, add ethyl 2-bromo-3-methylbutanoate (1.1 eq) dropwise. The reaction is exothermic; maintain the temperature below the solvent's boiling point. Let the reaction proceed under reflux for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The causality for using an ester of the bromo-acid is to protect the carboxylic acid from acting as a competing nucleophile.
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Step 3: Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts. The solvent is removed under reduced pressure. The resulting crude ester is then subjected to basic hydrolysis by adding an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and heating under reflux for 2-4 hours to cleave the ester and form the sodium carboxylate salt.
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Step 4: Acidification and Isolation: Cool the reaction mixture and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. The aqueous layer is then acidified with a strong acid (e.g., 2M HCl) to a pH of ~2. This protonates the carboxylate, causing the desired 2-(4-Chlorophenoxy)-3-methylbutanoic acid to precipitate out of the solution.
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Step 5: Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed to yield the purified product.
Caption: Proposed Williamson Ether Synthesis Workflow.
Reactivity Profile
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Carboxylic Acid: The molecule will undergo typical reactions of a carboxylic acid, such as esterification with alcohols under acidic conditions and salt formation with bases.[4]
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Ether Linkage: The aromatic ether bond is generally stable and resistant to cleavage under standard conditions.
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Aromatic Ring: The chlorophenoxy group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom and the ether oxygen.
Predictive Spectroscopic Analysis
No published spectra for the target molecule were found. The following analysis is predictive, based on fundamental principles and spectral data of its analogs.[8][9]
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¹H NMR:
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Aromatic Protons: Two doublets are expected in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.
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Acidic Proton (-COOH): A broad singlet, highly deshielded, is expected between δ 10-12 ppm.
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Alpha-Proton (-CH-O-): A doublet is expected around δ 4.5-4.8 ppm, coupled to the proton on the adjacent carbon.
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Beta-Proton (-CH(CH₃)₂): A multiplet is expected around δ 2.1-2.5 ppm.
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Isopropyl Protons (-CH(CH₃)₂): Two doublets are expected around δ 0.9-1.2 ppm, integrating to 6 protons.
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¹³C NMR:
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Carbonyl Carbon (-COOH): A signal is expected in the δ 170-180 ppm range.
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Aromatic Carbons: Signals would appear between δ 115-160 ppm. The carbon attached to the ether oxygen (C-O) would be the most downfield (~155 ppm), and the carbon attached to chlorine (C-Cl) would be around ~129 ppm.
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Aliphatic Carbons: Signals for the butanoic acid backbone would appear between δ 30-80 ppm, with the alpha-carbon (bonded to oxygen) being the most deshielded (~75-80 ppm).
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Infrared (IR) Spectroscopy:
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O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C-O-C Stretch: An absorption band for the aryl-alkyl ether linkage is expected around 1230-1270 cm⁻¹.
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C-Cl Stretch: A signal in the fingerprint region, typically around 1090-1010 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z 228 would be expected, with a characteristic M+2 isotope peak at m/z 230 (approximately one-third the intensity) due to the presence of ³⁷Cl.
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Key Fragments: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, m/z 45) and cleavage at the ether bond, leading to a prominent 4-chlorophenoxy fragment (m/z 128).
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Potential Applications & Toxicological Insights
Applications
Given its structure, 2-(4-Chlorophenoxy)-3-methylbutanoic acid is almost certainly a herbicide.[1] Phenoxy herbicides act as synthetic auxins, a type of plant growth regulator. At herbicidal concentrations, they cause uncontrolled, unsustainable growth in broadleaf weeds, leading to stem curling, leaf malformation, and eventual plant death.[2] They are valued for their selectivity, as they are generally less effective against grasses.
Toxicology and Safety
The toxicology of this specific compound has not been evaluated. However, the toxicological profile of the chlorophenoxy herbicide class is well-established.
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Absorption and Excretion: These compounds are well absorbed through the gastrointestinal tract. Dermal absorption is typically minimal. They are not stored significantly in the body and are excreted, largely unchanged, in the urine.[10]
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Acute Toxicity: The phenoxy herbicides are generally considered to have low to moderate acute toxicity to mammals.[11][12] High-dose exposures may cause irritation to the skin, eyes, and respiratory system. Ingestion of large quantities can lead to symptoms like vomiting, diarrhea, and in severe cases, myotonia (muscle stiffness) and damage to the liver and kidneys.[10][13][14]
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Environmental Fate: In soil and water, chlorophenoxy herbicides undergo degradation. In basic waters, hydrolysis to the anionic form occurs, while in acidic waters, photodegradation is a more dominant pathway.[6] Their potential to leach into groundwater is generally considered low.[6]
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or chemical fume hood.
Conclusion
References
-
PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Klingman, G. C. (1979). The Phenoxy Herbicides. Weed Science, 27(4), 479-480. Retrieved from [Link]
-
LookChem. (n.d.). 4-(2,4-Dichlorophenoxy)butanoic acid. Retrieved from [Link]
-
World Health Organization. (1996). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. WHO. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. EPA. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
-
McGraw Hill. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). AccessMedicine. Retrieved from [Link]
-
Merck Veterinary Manual. (n.d.). Organic Herbicides Toxic to Animals. Retrieved from [Link]
-
Vetlexicon. (n.d.). Phenoxy herbicide poisoning in Dogs (Canis). Retrieved from [Link]
-
MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Chlorophenoxy)butanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. NIST WebBook. Retrieved from [Link]
-
Björklund, N. E., & Erne, K. (1966). Toxicological studies of phenoxyacetic herbicides in animals. Acta Veterinaria Scandinavica, 7(4), 364-390. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the chlorophenoxy herbicides and their main environmental transformation products. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. NIST WebBook. Retrieved from [Link]
Sources
- 1. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2,4-Dichlorophenoxy)butanoic acid(94-82-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2,4-Dichlorophenoxybutyric acid | 94-82-6 [chemicalbook.com]
- 5. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 8. Butanoic acid, 4-(2,4-dichlorophenoxy)- [webbook.nist.gov]
- 9. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- [webbook.nist.gov]
- 10. epa.gov [epa.gov]
- 11. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]
- 12. Organic Herbicides Toxic to Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 13. vetlexicon.com [vetlexicon.com]
- 14. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
